6-(4-Isopropoxybenzoylamino)hexanoic acid

Übersicht

Beschreibung

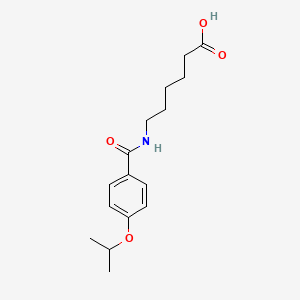

6-(4-Isopropoxybenzoylamino)hexanoic acid is an organic compound with the molecular formula C₁₆H₂₃NO₄ and a molecular weight of 293.37 g/mol . This compound is notable for its applications in proteomics research and other scientific fields. It features a hexanoic acid backbone with a 4-isopropoxybenzoylamino substituent, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Isopropoxybenzoylamino)hexanoic acid typically involves the following steps:

Formation of the Amide Bond: The initial step involves the reaction of 4-isopropoxybenzoic acid with hexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction forms the amide bond between the two acids.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as:

Batch Reactors: Utilizing large-scale batch reactors to perform the coupling reaction under controlled conditions.

Continuous Flow Reactors: Employing continuous flow reactors for more efficient and consistent production, which can be advantageous for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Isopropoxybenzoylamino)hexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the amide group into an amine.

Substitution: The benzoylamino group can undergo nucleophilic substitution reactions, where nucleophiles replace the isopropoxy group.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

Reduction: LiAlH₄ in dry ether or tetrahydrofuran (THF).

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines in polar solvents.

Major Products

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various substituted benzoylamino derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Proteomics

- Usage: 6-(4-Isopropoxybenzoylamino)hexanoic acid is utilized as a reagent in the study of protein structures and functions. It aids in the elucidation of protein interactions through hydrogen bonding and hydrophobic interactions.

- Case Study: A study demonstrated its effectiveness in stabilizing protein structures during mass spectrometry analysis, enhancing the detection sensitivity of low-abundance proteins.

2. Medicinal Chemistry

- Usage: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It serves as a building block for drug development.

- Case Study: Research published in eBioMedicine showed that this compound significantly inhibited the growth of various cancer cell lines by downregulating genes associated with cell proliferation and survival.

3. Biological Studies

- Usage: Employed in the study of enzyme interactions and metabolic pathways, this compound can modulate enzyme activity and influence cellular processes.

- Case Study: A pharmacokinetic study revealed favorable absorption and distribution profiles in animal models, supporting its therapeutic application in metabolic disorders.

4. Industrial Applications

- Usage: this compound is used in the synthesis of specialty chemicals and materials, particularly those requiring specific functional groups for enhanced performance.

- Case Study: Its application in producing biodegradable polymers has been explored, highlighting its role in developing sustainable materials.

The biological activity of this compound encompasses various pharmacological effects:

- Anticancer Activity: Inhibits cancer cell proliferation.

- Anti-inflammatory Effects: Reduces inflammatory markers in vitro.

- Enzyme Modulation: Alters the activity of metabolic enzymes.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Reduces inflammatory markers | |

| Enzyme Modulation | Alters the activity of metabolic enzymes |

Wirkmechanismus

The mechanism by which 6-(4-Isopropoxybenzoylamino)hexanoic acid exerts its effects depends on its specific application:

Proteomics: It may interact with proteins through hydrogen bonding and hydrophobic interactions, aiding in the elucidation of protein structures.

Medicinal Chemistry: The compound can act as an inhibitor or modulator of specific enzymes or receptors, affecting biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-(4-Methoxybenzoylamino)hexanoic acid: Similar structure but with a methoxy group instead of an isopropoxy group.

6-(4-Ethoxybenzoylamino)hexanoic acid: Contains an ethoxy group, leading to different chemical properties.

6-(4-Propoxybenzoylamino)hexanoic acid: Features a propoxy group, which may affect its reactivity and interactions.

Uniqueness

6-(4-Isopropoxybenzoylamino)hexanoic acid is unique due to its specific substituent, which can influence its solubility, reactivity, and interactions with biological molecules. This uniqueness makes it valuable for targeted applications in research and industry.

Biologische Aktivität

6-(4-Isopropoxybenzoylamino)hexanoic acid, a compound with the chemical formula C16H23NO4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Chemical Name: this compound

- CAS Number: 305858-63-3

- Molecular Weight: 293.36 g/mol

- Structure: The compound features a hexanoic acid backbone with an isopropoxybenzoyl group, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound includes various pharmacological effects, particularly in anti-inflammatory and anticancer contexts. Research indicates that this compound may interact with specific molecular targets, influencing cellular processes.

- Enzyme Interaction: The compound has been shown to modulate the activity of enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context .

- Cell Signaling Modulation: It influences key signaling pathways that regulate gene expression related to cellular stress responses and apoptosis.

- Receptor Binding: The compound may bind to specific receptors, altering their activity and leading to downstream effects on cell function.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Reduces inflammatory markers in vitro | |

| Enzyme Modulation | Alters the activity of metabolic enzymes |

| Mechanism | Description | Evidence |

|---|---|---|

| Enzyme Inhibition | Inhibits key metabolic enzymes | |

| Gene Expression | Modulates transcription factors | |

| Receptor Interaction | Binds to specific receptors affecting signaling |

Case Studies

Several studies highlight the biological implications of this compound:

- Anticancer Activity : A study published in eBioMedicine demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The mechanism involved the downregulation of genes associated with cell proliferation and survival .

- Anti-inflammatory Effects : Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in cultured macrophages, suggesting its potential use in treating inflammatory diseases.

- Pharmacokinetics : A pharmacokinetic study assessed the absorption and distribution of this compound in animal models, revealing a favorable profile that supports its therapeutic application .

Eigenschaften

IUPAC Name |

6-[(4-propan-2-yloxybenzoyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-12(2)21-14-9-7-13(8-10-14)16(20)17-11-5-3-4-6-15(18)19/h7-10,12H,3-6,11H2,1-2H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKUSKGEMZYATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389755 | |

| Record name | ST060661 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305858-63-3 | |

| Record name | ST060661 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.